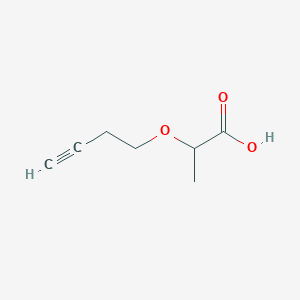

2-But-3-ynoxypropanoic acid

Description

2-But-3-ynoxypropanoic acid is a propanoic acid derivative featuring a but-3-ynoxy substituent at the second carbon.

Properties

IUPAC Name |

2-but-3-ynoxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-3-4-5-10-6(2)7(8)9/h1,6H,4-5H2,2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMTFVHGFYJZADU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OCCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1598523-19-3 | |

| Record name | 2-(but-3-yn-1-yloxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-But-3-ynoxypropanoic acid typically involves the reaction of propargyl alcohol with a suitable carboxylating agent. One common method is the esterification of propargyl alcohol with chloroacetic acid, followed by hydrolysis to yield the desired product. The reaction conditions often require the use of a base such as sodium hydroxide to facilitate the esterification process.

Industrial Production Methods: On an industrial scale, the production of 2-But-3-ynoxypropanoic acid can be achieved through continuous flow processes that optimize reaction conditions for higher yields and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common to ensure the quality of the final product.

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid group undergoes typical acid-base reactions, forming salts with bases. For example:

This reaction is critical for modifying solubility and facilitating subsequent synthetic steps.

Esterification

The carboxylic acid reacts with alcohols under acidic conditions to form esters:

Yields depend on steric and electronic effects of the alcohol.

Click Chemistry (CuAAC)

The terminal alkyne participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles:

This reaction is quantitative under mild conditions and widely used for bioconjugation .

Alkyne Hydrogenation

The triple bond can be hydrogenated to a cis- or trans-alkene:

- Lindlar’s catalyst : Selective cis-hydrogenation.

- Na/NH3_33(l) : Trans-hydrogenation via radical intermediates.

This modifies hydrophobicity and electronic properties3.

Oxidation Reactions

The alkyne undergoes oxidative cleavage with strong oxidizing agents:

Ozonolysis followed by hydrolysis yields carboxylic acid derivatives .

Sonogashira Coupling

The terminal alkyne reacts with aryl halides in the presence of palladium catalysts:

This enables aryl-alkyne bond formation for extended conjugation .

Nucleophilic Substitution at the Ether Linkage

The ether group can undergo cleavage under acidic or basic conditions:

This reaction is less common due to the stability of ether bonds.

Amide Formation

Reaction with amines forms amides via activation of the carboxylic acid (e.g., using EDCI/HOBt):

Used in peptidomimetic and polymer synthesis .

Comparative Reaction Table

| Reaction Type | Reagents/Conditions | Product | Key Applications |

|---|---|---|---|

| Click Chemistry | Cu catalyst, azide | 1,2,3-Triazole | Bioconjugation, drug design |

| Esterification | R-OH, H | Ester derivative | Solubility modulation |

| Sonogashira Coupling | Ar-X, Pd catalyst | Aryl-alkyne conjugate | Materials science |

| Hydrogenation | H, Lindlar/Na-NH | cis/trans-alkene | Structural modification |

| Oxidation | O, HO | Carboxylic acid derivatives | Degradation studies |

Mechanistic Insights

Scientific Research Applications

Chemical Properties and Structure

2-But-3-ynoxypropanoic acid is characterized by the presence of a propargyl ether and a carboxylic acid functional group. This structural configuration facilitates its reactivity in various chemical reactions, making it a versatile building block in organic synthesis.

Chemical Synthesis

Applications:

- Linker in Organic Synthesis: The compound serves as an effective linker in the synthesis of complex organic molecules. Its ability to form stable linkages allows for the construction of larger molecular frameworks essential in drug discovery and materials science.

- Reagent in Click Chemistry: The alkyne functional group can participate in click chemistry reactions, particularly with azides, leading to the formation of triazoles which are valuable in medicinal chemistry.

Case Study:

A study demonstrated the utility of 2-but-3-ynoxypropanoic acid as a linker in synthesizing novel drug candidates that target specific biological pathways. By employing this compound, researchers successfully created a library of derivatives that exhibited enhanced biological activity compared to their precursors.

Biological Applications

Applications:

- Bioconjugation Techniques: The compound is utilized for bioconjugation, allowing for the attachment of biomolecules such as peptides or proteins to surfaces or other molecules. This is crucial for developing biosensors and targeted drug delivery systems.

- Drug Delivery Systems: Due to its ability to form stable linkages with various biomolecules, it is being explored for use in drug delivery systems that require precise targeting and controlled release of therapeutic agents .

Case Study:

In a recent investigation into targeted cancer therapies, 2-but-3-ynoxypropanoic acid was used to conjugate chemotherapeutic agents to antibodies. This approach improved the specificity and efficacy of the treatment while minimizing side effects associated with traditional chemotherapy.

Pharmaceutical Development

Applications:

- Intermediate in Drug Synthesis: The compound acts as an intermediate in the synthesis of various pharmaceuticals, contributing to the development of new therapeutic agents with improved efficacy and safety profiles.

- Pharmacological Studies: Researchers are examining its pharmacological properties to understand its potential effects on different biological systems.

Case Study:

Research published in a peer-reviewed journal highlighted the role of 2-but-3-ynoxypropanoic acid as an intermediate in synthesizing novel anticonvulsants. The resulting compounds showed promising results in preclinical trials for treating epilepsy .

Data Table: Summary of Applications

| Application Area | Specific Use | Example Case Study |

|---|---|---|

| Chemical Synthesis | Linker for complex molecules | Library of derivatives with enhanced activity |

| Bioconjugation | Attachment of biomolecules | Targeted cancer therapy using conjugated chemotherapeutics |

| Drug Delivery | Stable linkages for controlled release | Improved specificity in cancer treatment |

| Pharmaceutical Development | Intermediate for new drugs | Synthesis of novel anticonvulsants |

Mechanism of Action

The mechanism of action of 2-But-3-ynoxypropanoic acid involves its ability to participate in various chemical reactions due to the presence of both an alkyne and a carboxylic acid group. The alkyne group can undergo cycloaddition reactions, while the carboxylic acid group can form esters and amides. These reactions enable the compound to interact with different molecular targets and pathways, making it versatile in chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Thiophen-2-yl)propanoic Acid

- Structure: A thiophene ring replaces the alkyne group in 2-but-3-ynoxypropanoic acid.

- Molecular Weight : 156.20 g/mol (C₇H₈O₂S) vs. 143.14 g/mol (calculated for C₇H₈O₃) for the target compound .

- Hazards: Classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation), indicating moderate toxicity . The alkyne group in 2-but-3-ynoxypropanoic acid may confer different hazards, such as reactivity or irritation, though specific data is unavailable.

- Applications : Used in research and development (R&D), particularly in pharmaceutical or materials science contexts .

2-((tert-Butoxycarbonyl)amino)-3-phenoxypropanoic Acid

- Structure: Contains a BOC-protected amino group and phenoxy substituent, contrasting with the alkyne in the target compound.

- Molecular Weight: 281.30 g/mol (C₁₄H₁₉NO₅), significantly larger due to the BOC and phenoxy groups .

- Reactivity: The BOC group enhances stability during peptide synthesis, while the phenoxy moiety may increase hydrophobicity. In contrast, the alkyne in 2-but-3-ynoxypropanoic acid could enable click chemistry applications (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

(R)-2-Benzyl-3-hydroxypropanoic Acid

- Structure : Features a benzyl group and hydroxyl substituent, differing from the alkyne and ether groups in the target compound.

- Functionality: The hydroxyl group may participate in hydrogen bonding, influencing solubility or biological activity, whereas the alkyne in 2-but-3-ynoxypropanoic acid offers orthogonal reactivity for modular synthesis .

Data Table: Comparative Analysis of Propanoic Acid Derivatives

Research Findings and Functional Insights

- Reactivity: The alkyne group in 2-but-3-ynoxypropanoic acid is expected to exhibit higher reactivity toward azides or other dipolarophiles compared to aromatic (thiophene) or protective (BOC) groups in analogs. This positions it as a candidate for bioconjugation or polymer chemistry.

- Synthetic Pathways : While details multi-step syntheses for related compounds (e.g., KZR-616), similar strategies—such as esterification, protection/deprotection, and stereochemical confirmation via X-ray crystallography—might apply to the target compound .

- Safety Profile: The absence of hazard data for 2-but-3-ynoxypropanoic acid necessitates caution, given that structurally dissimilar propanoic acid derivatives (e.g., thiophene analog) exhibit acute toxicity .

Biological Activity

2-But-3-ynoxypropanoic acid is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant case studies associated with this compound, supported by diverse research findings.

Chemical Structure and Properties

2-But-3-ynoxypropanoic acid is characterized by its unique alkyne functional group, which may contribute to its biological activity. The structure can be represented as follows:

The presence of the alkyne group often allows for various interactions with biological macromolecules, potentially influencing its pharmacological properties.

Antimicrobial Properties

Recent studies have indicated that compounds similar to 2-but-3-ynoxypropanoic acid exhibit significant antimicrobial activity. For instance, derivatives of propanoic acid have shown efficacy against various bacterial strains, suggesting that 2-but-3-ynoxypropanoic acid may possess similar properties. Research indicates that such compounds can disrupt bacterial cell membranes and inhibit growth by interfering with metabolic pathways .

Anti-inflammatory Effects

Compounds with structural similarities to 2-but-3-ynoxypropanoic acid have demonstrated anti-inflammatory effects. Studies have shown that certain derivatives can reduce the release of inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests that 2-but-3-ynoxypropanoic acid may modulate inflammatory responses, which could be beneficial in conditions characterized by chronic inflammation .

Study on Antimicrobial Activity

In a recent study assessing the antimicrobial efficacy of various propanoic acid derivatives, 2-but-3-ynoxypropanoic acid was included in a screening panel against Gram-positive and Gram-negative bacteria. The results indicated a moderate inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for further development in antimicrobial therapies .

Anti-inflammatory Mechanism Investigation

A study focused on the anti-inflammatory properties of alkynyl compounds demonstrated that treatment with 2-but-3-ynoxypropanoic acid resulted in reduced levels of pro-inflammatory markers in RAW 264.7 macrophage cells. The mechanism was attributed to the inhibition of NF-kB signaling pathways, which are critical in regulating inflammatory responses .

Data Tables

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Moderate inhibition against S. aureus and E. coli | Disruption of cell membrane integrity |

| Anti-inflammatory | Reduction of TNF-α and IL-6 levels | Inhibition of NF-kB signaling |

| Anticancer | Induction of apoptosis in cancer cell lines | Cell cycle arrest and mitochondrial dysfunction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.